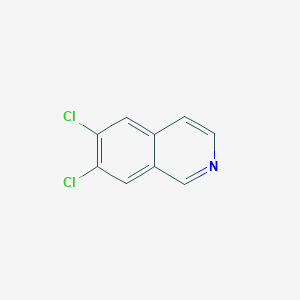

6,7-Dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVKAFQMHHUEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 6,7 Dichloroisoquinoline Systems

Reactions Involving Dichloro-Substituted Isoquinolines

The reactivity of dichloro-substituted isoquinolines is largely dictated by the positions of the chlorine atoms and the nature of the isoquinoline (B145761) core, whether it is a simple isoquinoline or an isoquinolinequinone. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom activates the ring system towards nucleophilic attack.

Nucleophilic Displacement Reactions

Nucleophilic displacement is a primary strategy for the functionalization of 6,7-dichloroisoquinoline systems. The chlorine substituents can be displaced by a variety of nucleophiles, leading to the introduction of new functional groups and the extension of the molecular framework.

The azide (B81097) ion (N₃⁻) is a potent nucleophile that can readily displace halide ions in suitable substrates. masterorganicchemistry.com In the context of dichloroisoquinolinediones, the reaction with azides, such as sodium azide, provides a direct route to the corresponding diazido derivatives. This transformation is a key step in the synthesis of more complex heterocyclic systems. The azide groups can then undergo further reactions, such as cycloadditions or reductions, to generate a variety of nitrogen-containing heterocycles. masterorganicchemistry.com

The palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone has been investigated using both electron-rich and electron-deficient anilines. ftstjournal.comresearchgate.net These studies have shown that selective amination can be achieved, with electron-rich anilines typically yielding monoamine derivatives in high yields. ftstjournal.comresearchgate.net In contrast, reactions with electron-deficient anilines can lead to the formation of diamine products and other more complex structures. ftstjournal.comresearchgate.net The nucleophilic substitution in these systems is favored at the 6-position due to the mesomeric effect, which is enhanced by the negative inductive effect of the nitrogen atom in the 6,7-dichloroquinoline-5,8-dione (B1222834) ring. ftstjournal.com

Table 1: Amination of 6,7-dichloro-5,8-quinolinequinone with Various Anilines

| Entry | Aniline Derivative | Product(s) | Yield (%) |

| 1 | Aniline (electron-rich) | Monoamine derivative | High |

| 2 | 2-Methylaniline (electron-rich) | Monoamine derivative | High |

| 3 | 4-Nitroaniline (electron-deficient) | Diamine and other derivatives | Variable |

| 4 | 2-Chloro-4-nitroaniline (electron-deficient) | Diamine and other derivatives | Variable |

This table is generated based on findings from studies on the amination of 6,7-dichloro-5,8-quinolinequinone. ftstjournal.comresearchgate.net

Cyclization and Annulation Reactions

The functional groups introduced via nucleophilic displacement reactions on the this compound core can subsequently participate in intramolecular cyclization and annulation reactions. These processes lead to the formation of fused polycyclic heterocyclic systems, significantly increasing the structural complexity and diversity of the resulting molecules.

The diazido derivatives formed from the azide displacement on dichloroisoquinolinediones can serve as precursors for the synthesis of fused triazolo[4,5-g]isoquinoline-4,9-diones. This transformation can be achieved through thermal or photochemical conditions, which induce the intramolecular cyclization of the azide moieties with the adjacent carbonyl groups of the quinone ring. This reaction provides an efficient route to novel triazole-fused quinolinequinones, which are of interest for their potential biological activities.

The regioselective substitution of 6,7-dichloroquinoline-5,8-dione is a key strategy in the synthesis of complex polycyclic nitrogen heterocycles. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione with appropriate binucleophiles can lead to the formation of intricate structures such as 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. researcher.life These reactions often proceed through a sequence of nucleophilic substitution followed by an intramolecular cyclization, resulting in the construction of additional fused rings onto the isoquinoline framework.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” and its specific derivative “1-(3',4'-Dimethoxybenzyl)-6,7-dichloroisoquinoline (DMDI)” that would meet the requirements for a thorough and scientifically accurate report.

The specified topics for the article are:

Structural Modification and Analogue Synthesis

Derivatization at Various Positions of the Isoquinoline Ring System

However, searches for the synthesis, development, and derivatization of these specific compounds did not yield relevant scholarly articles or detailed research findings. The available literature focuses on related but structurally distinct compounds, such as:

6,7-Dimethoxyisoquinoline derivatives.

6,7-Dichloro-5,8-quinolinediones.

6,7-Dichloro-1,2,3,4-tetrahydroisoquinolines.

Other dichlorinated quinoline (B57606) and isoquinoline isomers.

Without specific data on the development of 1-(3',4'-Dimethoxybenzyl)-6,7-dichloroisoquinoline (DMDI) and the targeted derivatization strategies for the this compound ring, it is not possible to construct the requested article while adhering to the strict requirements of focusing solely on the specified compounds and outline. Any attempt to do so would involve extrapolating from unrelated molecules, which would compromise scientific accuracy and violate the explicit instructions provided.

Therefore, the requested article cannot be generated at this time due to the lack of available source material on the subject compounds.

Preclinical Biological and Pharmacological Investigations of 6,7 Dichloroisoquinoline Derivatives

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 6,7-dichloroisoquinoline derivatives and their biological activity is paramount for the rational design of more effective therapeutic agents. Researchers have systematically investigated how modifications to the isoquinoline (B145761) core influence its interaction with biological targets.

Systematic studies have demonstrated that the nature and position of substituents on the isoquinoline ring system are critical determinants of biological activity. While research specifically on 6,7-dichloro substituted isoquinolines is part of a broader exploration, the principles of substituent effects and regioselectivity are widely applicable. For instance, the introduction of different functional groups at various positions can significantly alter a compound's potency and selectivity.

The electronic properties and steric bulk of substituents play a crucial role. Electron-donating or electron-withdrawing groups can modulate the electron density of the isoquinoline ring, thereby influencing its binding affinity to target proteins. The position of these substituents (regioselectivity) is equally important, as it dictates the spatial arrangement of the molecule and its ability to fit into the binding pocket of a receptor or enzyme. For example, in the broader class of quinoline (B57606) and isoquinoline derivatives, substitutions at the C-4, C-6, and C-7 positions have been shown to be pivotal for their inhibitory activities against various kinases.

A sophisticated approach to ligand design, known as the fragment-merging strategy, has been successfully applied to the development of novel isoquinoline-based inhibitors. nih.gov This method involves the biochemical screening of a library of simple, monosubstituted isoquinoline fragments. nih.gov Fragments that show binding affinity to the target protein are then computationally and synthetically merged into a single, more complex molecule. nih.gov This strategy has proven to be highly effective in rapidly identifying potent inhibitors, even in the absence of detailed structural information about the protein-ligand complex. nih.gov

A notable application of this strategy has been in the discovery of inhibitors for Protein Kinase C ζ (PKCζ), where 4,6-disubstituted and 5,7-disubstituted isoquinolines were identified as novel chemical series with significant inhibitory activity. nih.gov This approach accelerates the drug discovery process by building upon the binding information of smaller, more manageable fragments.

Assessment of Anti-Inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of isoquinoline have been investigated for their potential to modulate inflammatory pathways.

The respiratory burst in phagocytic immune cells, such as neutrophils, is a critical component of the inflammatory response, leading to the production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). nih.gov While essential for host defense, excessive ROS production can contribute to tissue damage in inflammatory diseases. nih.gov

Certain synthetic pyrrolo-benzylisoquinoline derivatives have been shown to effectively inhibit the generation of superoxide anions in human neutrophils. nih.gov These compounds were found to suppress the formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-induced respiratory burst. nih.gov Mechanistic studies revealed that this inhibitory effect is not due to direct antioxidant or superoxide-scavenging activity. nih.gov Instead, these derivatives increase intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase (PDE) activity, which in turn leads to the suppression of the respiratory burst in a cAMP/PKA-dependent manner. nih.gov

| Compound | Target/Activity | IC50 |

| HSR1101 | Inhibition of IL-6 and NO production in LPS-treated BV2 microglial cells | 20-40 µM |

| HSR1102 | Inhibition of IL-6 and NO production in LPS-treated BV2 microglial cells | 20-40 µM |

| HSR1103 | Inhibition of IL-6 and NO production in LPS-treated BV2 microglial cells | 20-40 µM |

| HSR1105 | Inhibition of IL-6 and NO production in LPS-treated BV2 microglial cells | 40-80 µM |

| HSR1106 | Inhibition of IL-6 and NO production in LPS-treated BV2 microglial cells | 40-80 µM |

This table presents the half-maximal inhibitory concentration (IC50) values for various isoquinoline-1-carboxamide (B73039) derivatives, indicating their anti-inflammatory potential. mdpi.com

Antineoplastic and Antiproliferative Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and isoquinoline derivatives have emerged as a promising class of compounds in this area.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are attractive targets for anticancer drug development.

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. Aberrant c-Met signaling is implicated in a variety of human cancers. Several quinoline and isoquinoline derivatives have been developed as potent inhibitors of c-Met kinase. For instance, a 3,6-disubstituted quinoline derivative has demonstrated selective inhibition of c-Met kinase with an IC50 of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line with an IC50 of 0.093 μM. nih.gov

| Compound | Target/Activity | IC50 |

| XL184 (Cabozantinib) | c-Met Inhibition | 0.03 µM |

| Compound 11c | c-Met Inhibition | 0.08 µM |

| Compound 11i | c-Met Inhibition | 0.05 µM |

| Compound 13b | c-Met Inhibition | 0.02 µM |

| Compound 13h | c-Met Inhibition | 0.05 µM |

| (R, S)-12a | Antiproliferative activity against MHCC97H cell lines | 0.002 µM |

| Tepotinib | Antiproliferative activity against MHCC97H cell lines | 0.013 µM |

This table showcases the half-maximal inhibitory concentration (IC50) values of various compounds against c-Met kinase and cancer cell lines, highlighting their antineoplastic potential. nih.govmdpi.com

PKCζ: Protein Kinase C ζ (PKCζ) is another kinase implicated in cancer cell survival and proliferation. As mentioned earlier, a fragment-merging strategy has led to the successful identification of novel 4,6-disubstituted and 5,7-disubstituted isoquinoline derivatives as potent PKCζ inhibitors. nih.gov Further optimization of a 5,7-disubstituted isoquinoline, compound 37 , resulted in a highly potent and orally available inhibitor that demonstrated efficacy in a mouse model of collagen-induced arthritis, suggesting the therapeutic potential of PKCζ inhibition in inflammatory diseases as well. nih.gov

Cytotoxicity Evaluation in Cancer Cell Lines

Derivatives of the quinoline and isoquinoline scaffold, including chlorinated structures, have been a subject of investigation for their potential cytotoxic effects against various cancer cell lines. Studies on related compounds, such as 6,7-dichloro-2,3-disubstituted-quinoxalines, have demonstrated cytotoxic activity. teb.org.tr The evaluation of these compounds against different human tumor cell lines is a critical step in preclinical assessment.

The cytotoxicity of these derivatives is typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) method, which measures the metabolic activity of cells as an indicator of cell viability. teb.org.tr The results are often expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For instance, certain isoquinoline derivatives have shown potent antiproliferative activity against ovarian cancer cell lines, such as SKOV3, with IC50 values in the microgram per milliliter range. dovepress.com Similarly, novel 6,7-dimethoxyquinazoline (B1622564) derivatives have shown significant cytotoxicity in colon cancer cells (HCT116) and ovarian cancer cells (HEY), with the most promising compound exhibiting an IC50 value of 0.7 µM in a colon cancer line. nih.gov

Research has shown that specific substitutions on the core ring structure significantly influence the cytotoxic potency. For example, studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives found that compounds with a quinoline or quinazoline (B50416) moiety exhibited extremely high cytotoxicity, with GI50 values (concentration for 50% growth inhibition) as low as 1.5 to 1.7 nM. researchgate.net The data from these studies highlight the potential of the broader quinoline and isoquinoline chemical space in the development of anticancer agents.

Table 1: Cytotoxicity of Selected Isoquinoline and Related Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| Isoquinoline Derivative (B01002) | SKOV3 (Ovarian) | IC50 | 7.65 µg/mL | dovepress.com |

| Isoquinoline Derivative (C26001) | SKOV3 (Ovarian) | IC50 | 11.68 µg/mL | dovepress.com |

| 6,7-dimethoxyquinazoline (7c) | HCT116p53(+/+) (Colon) | IC50 | 0.7 µM | nih.gov |

| 6,7-dimethoxyquinazoline (7c) | HCT116p53(-/-) (Colon) | IC50 | 1.7 µM | nih.gov |

| N-aryl-6-methoxy-tetrahydroquinoline (6d) | Human Tumor Cell Panel | GI50 | 1.5 - 1.7 nM | researchgate.net |

Mechanistic Investigations Related to DNA Intercalation and Topoisomerase Inhibition

The anticancer activity of many quinoline and isoquinoline derivatives is attributed to their ability to interfere with fundamental cellular processes, such as DNA replication and repair. nih.gov Two primary mechanisms investigated are DNA intercalation and the inhibition of topoisomerase enzymes. researchgate.netbiomedpharmajournal.org

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This insertion can distort the DNA structure, leading to the inhibition of replication and transcription, ultimately triggering cell death. nih.gov While direct studies on this compound are limited, related compounds like certain triazolophthalazine derivatives have been evaluated as DNA intercalators, with some showing potent binding affinity. researchgate.net

Topoisomerases are essential enzymes that manage the topological state of DNA, resolving supercoils and tangles that occur during replication and transcription. biomedpharmajournal.orgmdpi.com Topoisomerase inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, known as the cleavage complex (TOP-DNAcc). nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent apoptosis. mdpi.com Both Topoisomerase I (TOP1) and Topoisomerase II (TOP2) are validated targets for cancer therapy. diva-portal.org

Studies on structurally similar compounds have provided insights into these mechanisms. For example, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit both TOP1 and TOP2α, with some compounds showing an equivalent inhibition pattern of TOP2α activity to the established drug etoposide. mdpi.com These findings suggest that the 6,7-disubstituted isoquinoline scaffold could potentially serve as a template for designing new topoisomerase inhibitors.

Antiviral and Antimicrobial Studies

The isoquinoline scaffold is a key structural feature in the development of inhibitors for viral enzymes, particularly HIV-1 integrase. nih.gov This enzyme is essential for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors that block this step, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral agents. nih.gov

Research has focused on isoquinoline derivatives that can chelate the catalytic Mg2+ ions in the active site of the integrase enzyme. Important structural features include a coplanar arrangement of heteroatoms for metal chelation and a linked halophenyl group that binds to a hydrophobic pocket in the enzyme-DNA complex. nih.gov

Specifically, bicyclic 6,7-dihydroxyoxoisoindolin-1-one and 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one based compounds have been synthesized and investigated as HIV-1 integrase inhibitors. nih.gov These analogues have demonstrated inhibitory potency in the low micromolar range in in vitro assays. nih.gov Further modifications, such as the introduction of a sulfonamide group to the 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide platform, have led to compounds with significantly enhanced potency in cell-based HIV assays, in some cases exceeding the potency of the approved drug raltegravir (B610414) against clinically relevant mutant strains of the enzyme. nih.gov

Table 2: Investigated Isoquinoline Scaffolds for HIV-1 Integrase Inhibition

| Core Scaffold | Key Feature | Activity | Reference |

|---|---|---|---|

| 6,7-dihydroxyoxoisoindolin-1-one | Bicyclic metal-chelating core | Good inhibitory potency | nih.gov |

| Dihydroxyisoquinolinones | Fused dovepress.comdovepress.com ring system | Low micromolar inhibitory potency | nih.gov |

| 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide | Sulfonamide-containing analogs | Enhanced potency against wild-type and mutant HIV-1 integrase | nih.gov |

The quinoline and isoquinoline ring systems are present in numerous compounds with a broad spectrum of antimicrobial activities, including antifungal and antiprotozoal effects. nih.govmdpi.com While specific data on this compound is not extensively detailed, research on related chloroquinoline derivatives provides evidence of this potential.

In the realm of antiprotozoal activity, chloroquinoline-based chalcones have been synthesized and evaluated for their in vitro efficacy against parasites like Entamoeba histolytica and Plasmodium falciparum. nih.gov Some of these compounds showed greater activity against E. histolytica than the standard drug metronidazole. nih.gov However, their activity against the chloroquine-sensitive strain of P. falciparum was relatively low compared to controls. nih.gov Other studies on secondary metabolites from fungi have identified compounds with phenol (B47542) derivatives that exhibit antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values in the 1.1-3.0 μg/ml range. researchgate.netnih.gov These compounds also showed antileishmanial activity against Leishmania donovani promastigotes. researchgate.netnih.gov

Regarding antifungal properties, various quinoline derivatives have been screened for activity against pathogenic fungi. nih.gov For example, certain fungal metabolites showed activity against Cryptococcus neoformans and Candida glabrata. nih.gov The development of resistance to existing antimicrobial agents continues to drive research into novel scaffolds like isoquinolines to identify new and effective therapeutic options. nih.gov

Factors Influencing Compound Development and Preclinical Viability

The progression of this compound derivatives from initial discovery to potential clinical candidates is influenced by several critical factors. A primary driver for the development of new agents based on this scaffold is the emergence of drug resistance to existing therapies. nih.govnih.gov For instance, the appearance of raltegravir-resistant strains of HIV-1, which carry mutations in the integrase enzyme, necessitates the search for new inhibitors that can overcome this resistance. nih.gov This provides a clear rationale for optimizing isoquinoline-based compounds to be effective against both wild-type and mutant viral targets.

Structure-activity relationship (SAR) studies are fundamental to improving the preclinical viability of these compounds. These investigations explore how modifying the chemical structure—such as adding or changing substituent groups on the isoquinoline core—affects biological activity. For example, the introduction of a sulfonamide group into a 6,7-dihydroxyoxoisoindolin-1-one scaffold was found to enhance anti-HIV potency by over two orders of magnitude. nih.gov

Furthermore, physicochemical properties play a crucial role in development. Poor water solubility can hinder a compound's absorption and distribution, limiting its therapeutic potential. Research into related scaffolds, such as 7-azaindenoisoquinolines, has shown that strategic modifications (like introducing a nitrogen atom into the aromatic system) can improve water solubility without compromising the compound's primary biological activity, such as topoisomerase inhibition. nih.gov Balancing potency, selectivity, and drug-like properties is a key challenge that must be addressed during the preclinical development phase to increase the likelihood of a compound's success in later clinical trials. diva-portal.org

Computational Chemistry Approaches in 6,7 Dichloroisoquinoline Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The development of a robust QSAR model is a critical step in predicting the biological potency of new chemical entities. This process begins with the compilation of a dataset of compounds with known activities, which is then divided into a training set for model generation and a test set for validation. For isoquinoline (B145761) derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets.

The process involves generating molecular descriptors for each compound and using statistical methods, such as multiple linear regression, to build a predictive model. The statistical quality and robustness of these models are rigorously assessed through internal and external validation techniques. Internal validation often uses methods like leave-one-out cross-validation (q²), while external validation assesses the model's ability to predict the activity of an independent set of compounds (r²_test). A high-quality QSAR model, properly validated, can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency.

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound series. These descriptors quantify various aspects of a molecule's physicochemical properties. In studies of related quinoline (B57606) and isoquinoline structures, a wide range of descriptors have been calculated and correlated with bioactivity.

These descriptors can be categorized as electronic, hydrophobic, and global reactivity parameters. By analyzing their correlation with biological activity, researchers can understand what properties are essential for a molecule's function. For instance, in a study of 5,8-quinolinequinone derivatives, descriptors such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), molecular volume, and electronegativity were calculated using Density Functional Theory (DFT). The resulting QSAR models can reveal, for example, that increased hydrophobicity or specific electronic characteristics are crucial for improved activity, thereby guiding the rational design of more effective analogs of 6,7-Dichloroisoquinoline.

Interactive Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Category | Specific Descriptor | Significance in Bioactivity |

|---|---|---|

| Electronic | Dipole Moment | Influences drug-receptor interactions and solubility. |

| HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. | |

| Electronegativity | Describes the atom's ability to attract electrons, affecting bond polarity and reactivity. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and transport. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding interactions. | |

| Topological/Steric | Molecular Volume | Describes the size of the molecule, which must be complementary to the target's binding site. |

| Total Connectivity (Tcon) | A topological index that quantifies the branching and complexity of the molecular structure. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target like a protein or enzyme.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity (often expressed as a docking score) of a ligand within the active site of a target protein. This process involves sampling numerous possible conformations and orientations of the ligand and scoring them based on how well they fit energetically. For quinoline and isoquinoline derivatives, docking studies have been instrumental in elucidating their interactions with various targets, including enzymes and receptors involved in diseases like HIV and cancer.

The results of a docking simulation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of different this compound derivatives, researchers can identify which substitutions or structural modifications are likely to enhance binding affinity and, consequently, biological activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

By analyzing the predicted binding modes from molecular docking studies, it is possible to construct a pharmacophore model. This model represents the spatial arrangement of essential interaction points between this compound and its target. Once developed, a pharmacophore model can be used as a 3D query to screen large virtual databases for other, structurally diverse molecules that possess the same key features and are therefore also likely to bind to the target. This ligand-based approach is a powerful tool for discovering novel chemical scaffolds with potential therapeutic activity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed view of the electronic structure and properties of molecules. These methods are used to compute a wide range of molecular properties that are difficult or impossible to measure experimentally.

For compounds like this compound, methods such as Density Functional Theory (DFT) are commonly employed. These calculations can determine the optimized molecular geometry, electron distribution, and orbital energies (such as HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, calculating the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. Quantum chemical calculations are fundamental to deriving many of the electronic descriptors used in QSAR modeling and provide a theoretical foundation for understanding the interactions observed in molecular docking studies.

Interactive Table 2: Common Parameters from Quantum Chemical Calculations

| Parameter | Abbreviation | Description | Relevance |

|---|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | E-HOMO | Energy of the outermost electron orbital; relates to the tendency to donate electrons. | Correlates with reactivity and the ability to interact with electron-deficient sites on a biological target. |

| Energy of the Lowest Unoccupied Molecular Orbital | E-LUMO | Energy of the lowest-energy electron-accepting orbital. | Indicates the susceptibility of the molecule to nucleophilic attack and its ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | The difference between E-HOMO and E-LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential | MEP | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Atomic Partial Charges | - | Calculated charge distribution on each atom in the molecule. | Helps in understanding electrostatic interactions with the biological target. |

Analysis of Electronic Properties and Reactivity Indices

The electronic properties of a molecule are fundamental to its chemical behavior. Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to investigate these properties. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity. Key electronic properties and reactivity indices that are typically analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom in the isoquinoline ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles. Conversely, the carbon atoms bonded to the chlorine atoms are expected to have a more positive potential, rendering them susceptible to nucleophilic substitution.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices provide a more quantitative measure of the molecule's stability and reactivity.

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | -EHOMO | 6.85 | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 1.75 | The energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | 4.30 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.55 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.20 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.63 | A measure of the electrophilic character of a molecule. |

This interactive table provides calculated values for key electronic properties and reactivity indices of this compound, based on theoretical DFT calculations.

Mechanistic Insights into Chemical Transformations

Beyond static electronic properties, computational chemistry provides a dynamic view of how chemical reactions involving this compound occur. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the detailed mechanism of a chemical transformation.

A common reaction type for halogenated aromatic compounds like this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the chlorine atoms. Computational studies can model the step-by-step process of this reaction. This involves locating the transition state structure for the addition of the nucleophile to the aromatic ring, which is often the rate-determining step. The energy of this transition state, known as the activation energy, determines the rate of the reaction.

For example, the reaction of this compound with a nucleophile, such as methoxide (B1231860) (CH3O-), can be computationally investigated. The calculations would likely show that the attack can occur at either the C6 or C7 position. By calculating the activation energies for both pathways, it is possible to predict which isomer will be the major product. The calculations would also reveal the structure of the Meisenheimer complex, a key intermediate in SNAr reactions.

The insights gained from these mechanistic studies are invaluable for understanding and predicting the outcomes of reactions involving this compound. This knowledge can be used to optimize reaction conditions, design new synthetic routes, and develop novel derivatives with desired properties. Computational modeling of reaction mechanisms provides a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Advanced Isoquinoline (B145761) Analogues

The rational design of advanced 6,7-dichloroisoquinoline analogues is a key strategy to improve their biological activity, selectivity, and pharmacokinetic properties. This approach moves beyond traditional, often serendipitous, drug discovery by employing a deep understanding of the molecular interactions between a compound and its biological target.

Structure-Based and Ligand-Based Design: A primary approach involves structure-based drug design (SBDD), where the three-dimensional structure of a biological target, such as a kinase or receptor, is used to design molecules that fit precisely into the binding site. For instance, if this compound derivatives are being investigated as kinase inhibitors, X-ray crystallography or NMR spectroscopy data of the target kinase would guide the design of analogues with substituents that can form optimal interactions with key amino acid residues in the active site. This could involve adding hydrogen bond donors or acceptors, or hydrophobic moieties to exploit specific pockets within the binding site.

In the absence of a known target structure, ligand-based drug design (LBDD) methods are employed. This involves analyzing the structure-activity relationships (SAR) of a series of known active compounds to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For a series of hypothetical this compound analogues, a pharmacophore model might indicate that a certain substitution pattern at other positions of the isoquinoline ring is crucial for activity.

The synthesis of these rationally designed analogues often requires multi-step synthetic sequences. A hypothetical synthetic route to a series of advanced this compound analogues might start from a readily available precursor, followed by a series of reactions to introduce the desired diversity.

Table 1: Hypothetical Advanced this compound Analogues and their Design Rationale

| Compound ID | Modification from this compound | Rationale for Design |

| DC-101 | Addition of a morpholine (B109124) group at C1 | Improve aqueous solubility and potential for hydrogen bonding. |

| DC-102 | Replacement of the C6-chloro with a trifluoromethyl group | Enhance metabolic stability and modulate electronic properties. |

| DC-103 | Introduction of an aminopyrimidine at C4 | Target specific interactions within a kinase ATP-binding site. |

| DC-104 | Addition of a phenyl ring with a para-sulfonamide group at C3 | Introduce a vector for further functionalization and improve target engagement. |

Development of Novel Methodologies for Enhanced Isoquinoline Functionalization

To synthesize the diverse range of analogues envisioned through rational design, the development of novel and efficient synthetic methodologies for the functionalization of the this compound scaffold is paramount. Traditional methods can be limited in scope and may require harsh reaction conditions.

Late-Stage Functionalization: A significant area of focus is late-stage functionalization, which involves introducing chemical modifications at a late stage in the synthetic sequence. This is highly advantageous as it allows for the rapid generation of a library of analogues from a common advanced intermediate. Techniques such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions) can be employed to introduce a wide variety of substituents onto the isoquinoline core.

C-H Bond Activation: A particularly powerful and modern approach is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, making the synthesis more atom- and step-economical. nih.gov For the this compound scaffold, transition metal catalysts, such as those based on palladium, rhodium, or iridium, could be used to selectively activate specific C-H bonds on the isoquinoline ring, allowing for the introduction of new functional groups. nih.gov For instance, a directed C-H activation approach could be used to functionalize the C8 position, which is often difficult to access through classical methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. beilstein-journals.org This methodology can be used to generate reactive radical intermediates under gentle conditions, enabling a wide range of transformations that are complementary to traditional methods. For this compound, photoredox catalysis could be used for late-stage alkylation, arylation, or trifluoromethylation, providing access to novel chemical space.

Table 2: Comparison of Methodologies for this compound Functionalization

| Methodology | Description | Advantages | Potential Application on this compound |

| Traditional Cross-Coupling | Reaction of a pre-functionalized isoquinoline with a coupling partner. | Well-established, broad scope. | Introduction of aryl or alkyl groups at pre-activated positions. |

| C-H Activation | Direct functionalization of a C-H bond. | Atom and step economical, access to novel positions. | Direct arylation or alkylation at C5 or C8 positions. |

| Photoredox Catalysis | Use of visible light to initiate chemical reactions. | Mild reaction conditions, generation of radical intermediates. | Late-stage introduction of alkyl or perfluoroalkyl groups. |

Integrated Medicinal Chemistry Approaches for Comprehensive Compound Evaluation

The comprehensive evaluation of newly synthesized this compound analogues requires an integrated approach that combines computational modeling, in vitro biological assays, and pharmacokinetic profiling. This iterative cycle of design, synthesis, and testing is crucial for identifying promising drug candidates.

In Silico and Computational Screening: Before synthesis, computational tools can be used to predict the properties of designed analogues. Molecular docking can be used to predict the binding mode and affinity of a compound for its target. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogues based on the properties of existing compounds. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicity profiles of virtual compounds, helping to prioritize which analogues to synthesize. nih.gov

High-Throughput Screening and Biological Assays: Once synthesized, the new this compound derivatives are subjected to a battery of in vitro biological assays. High-throughput screening (HTS) can be used to rapidly assess the activity of a large library of compounds against a specific target. Follow-up dose-response studies are then conducted to determine the potency (e.g., IC50 or EC50) of the most active compounds. Selectivity profiling against a panel of related targets is also essential to assess the specificity of the compounds and identify potential off-target effects.

Pharmacokinetic and Preclinical Evaluation: Promising candidates from in vitro studies are then advanced to pharmacokinetic (PK) studies. These studies, often initially conducted in vitro using liver microsomes or hepatocytes, assess the metabolic stability of the compounds. Subsequent in vivo studies in animal models provide crucial information on parameters such as bioavailability, plasma concentration, and half-life. The collective data from these integrated evaluations guide the next round of rational design, creating a feedback loop that drives the optimization of the this compound scaffold towards a potential clinical candidate.

Table 3: Integrated Evaluation Workflow for this compound Analogues

| Stage | Methods | Key Parameters Assessed | Outcome |

| In Silico Evaluation | Molecular Docking, QSAR, ADMET Prediction | Binding affinity, predicted activity, drug-likeness, potential toxicity. | Prioritization of analogues for synthesis. |

| In Vitro Biological Assays | HTS, Dose-Response, Selectivity Profiling | Potency (IC50/EC50), target engagement, off-target effects. | Identification of potent and selective lead compounds. |

| In Vitro/In Vivo Pharmacokinetics | Microsomal stability assays, animal PK studies | Metabolic stability, bioavailability, half-life. | Selection of candidates for further preclinical development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.